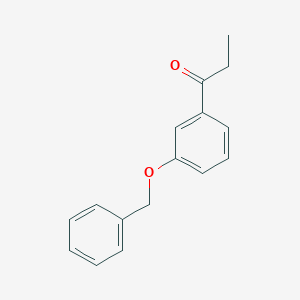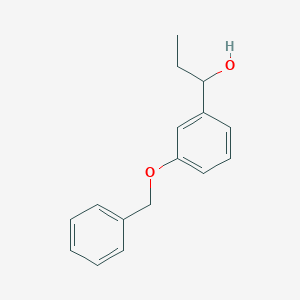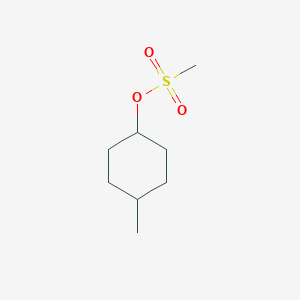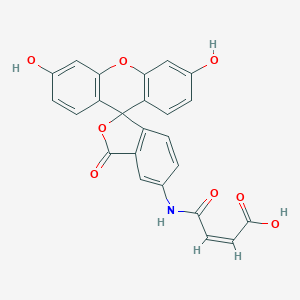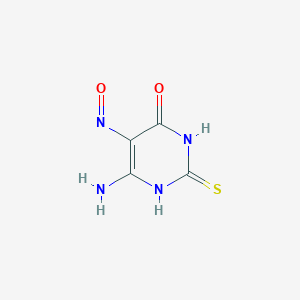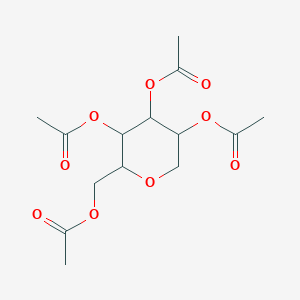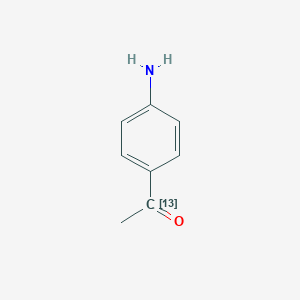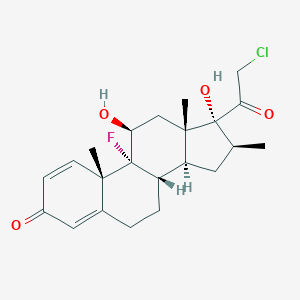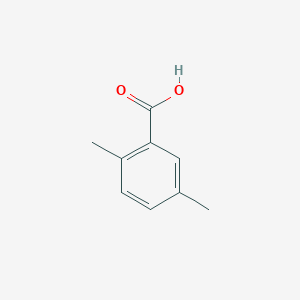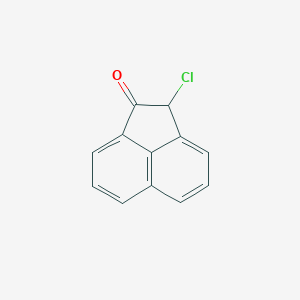
2-chloro-2H-acenaphthylen-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: Timcodar is synthesized through a series of chemical reactions involving macrolide intermediates. The synthetic route typically involves the following steps:
Formation of the macrolide core: This involves the cyclization of a linear precursor to form the macrolide ring.
Functionalization: Introduction of functional groups such as hydroxyl, methoxy, and amino groups to the macrolide core.
Purification: The final product is purified using techniques such as chromatography to obtain high purity Timcodar.
Industrial Production Methods: Industrial production of Timcodar involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes:
Batch reactions: Conducted in large reactors with precise control over temperature, pressure, and pH.
Continuous flow synthesis: Utilized for efficient and scalable production.
Quality control: Rigorous testing to ensure the final product meets industry standards.
Chemical Reactions Analysis
Types of Reactions: Timcodar undergoes various chemical reactions, including:
Oxidation: Timcodar can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert Timcodar into its reduced forms.
Substitution: Timcodar can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions:
Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.
Reducing agents: Such as lithium aluminum hydride or sodium borohydride.
Substitution reagents: Such as halogens or alkylating agents.
Major Products: The major products formed from these reactions include various derivatives of Timcodar with modified functional groups, which can have different biological activities .
Scientific Research Applications
Timcodar has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a model compound for studying macrolide chemistry.
Biology: Investigated for its role in inhibiting adipogenesis and its potential as an anti-obesity agent.
Medicine: Explored for its potential to enhance the efficacy of anti-tuberculosis drugs and its role in cancer therapy.
Industry: Utilized in the development of new pharmaceuticals and as a tool for studying drug resistance mechanisms
Mechanism of Action
Timcodar is compared with other macrolide derivatives such as:
Rapamycin: Similar in inhibiting adipogenesis but causes immunosuppression.
FK506: Similar in modulating glucocorticoid receptor activity but has immunosuppressive effects.
Biricodar: Another efflux pump inhibitor but with different chemical structure and efficacy
Uniqueness: Timcodar stands out due to its non-immunosuppressive nature and its ability to enhance the efficacy of other drugs without causing glucose resistance .
Properties
IUPAC Name |
2-chloro-2H-acenaphthylen-1-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H7ClO/c13-11-8-5-1-3-7-4-2-6-9(10(7)8)12(11)14/h1-6,11H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ANEWKHWKQARGCS-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C3C(=C1)C(C(=O)C3=CC=C2)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H7ClO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20299131 |
Source


|
| Record name | 2-chloro-2H-acenaphthylen-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20299131 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
202.63 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
16269-26-4 |
Source


|
| Record name | NSC128360 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=128360 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-chloro-2H-acenaphthylen-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20299131 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![(4S)-3,4-Dihydro-2-(3-methoxypropyl)-2H-thieno[3,2-e]-1,2-thiazin-4-ol 1,1-Dioxide](/img/structure/B30882.png)
![(S)-6-Chloro-4-hydroxy-2-(3-methoxypropyl)-3,4-dihydro-2H-thieno[3,2-e][1,2]thiazine 1,1-dioxide](/img/structure/B30883.png)
